molecular formula C15H19NO2S B2798778 N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034437-29-9

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2798778
CAS No.: 2034437-29-9
M. Wt: 277.38
InChI Key: RDZBEAWFNINKGP-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an acetyl group, an ethyl linker, and a cyclohexene carboxamide moiety.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Future Directions

Thiophene-based compounds have a wide range of applications in medicine, biotechnology, and agriculture. They are being extensively researched for their potential biological activities . The future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” could involve further exploration of its properties and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene precursor.

    Acetylation: The thiophene ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

    Ethylation: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

    Cyclohexene Carboxamide Formation: The final step involves the reaction of the ethylated thiophene with cyclohex-3-enecarboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated thiophenes.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:

    N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxylate: Similar structure but with an ester group instead of an amide.

    N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    This compound derivatives: Various derivatives with different substituents on the thiophene ring or the cyclohexene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZBEAWFNINKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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